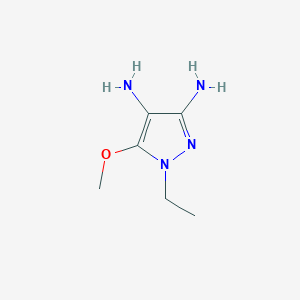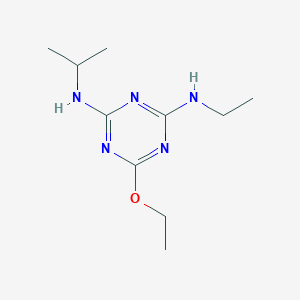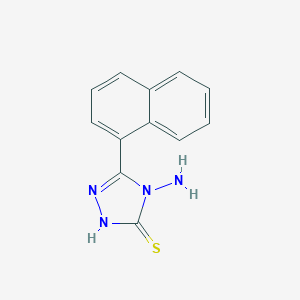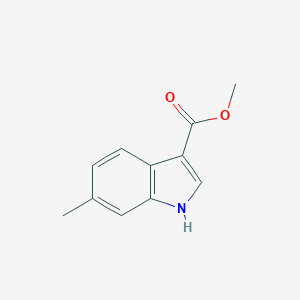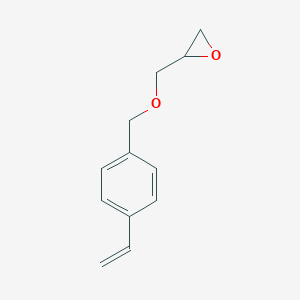
4-Vinylbenzyl glycidyl ether
Descripción general
Descripción
4-Vinylbenzyl glycidyl ether (VBGE) is a chemical compound with the molecular formula C12H14O2 and a molecular weight of 190.24 . It is used as a reactant in amide synthesis from alcohols and amines .
Synthesis Analysis
VBGE can be synthesized from 4-Vinylbenzyl chloride and Glycidol . In another study, it was found that VBGE could be synthesized by free radical polymerization .Molecular Structure Analysis
The molecular structure of VBGE is represented by the formula C12H14O2 . More detailed structural information can be obtained from the MOL file associated with its CAS number 113538-80-0 .Chemical Reactions Analysis
VBGE has been used in the synthesis of polymers. For instance, it has been used in the synthesis of a fluorinated homopolymer and its copolymers by free radical polymerization . Another study reported the copolymerization of styrene, divinylbenzene (DVB), and 4-vinylbenzyl azide (VBA) in varying ratios inside swollen polystyrene seed particles .Physical And Chemical Properties Analysis
VBGE has a predicted boiling point of 299.2±20.0 °C and a predicted density of 1.087±0.06 g/cm3 .Aplicaciones Científicas De Investigación
Photo-crosslinking in Polystyrenes
4-Vinylbenzyl glycidyl ether (VBGE) has been utilized in the preparation of various styrene-type monomers with pendant epoxides. These monomers were polymerized to create polymers and copolymers with unique properties. For instance, polymers with cyclohexene oxide units connected to aromatic rings exhibited the highest crosslinking reactivity. This finding highlights VBGE's utility in developing materials with specific crosslinking properties and potential applications in coatings and adhesives (Oyama et al., 2001).
Polymerization and Postpolymerization Modifications
VBGE has been effectively polymerized using reversible addition–fragmentation chain-transfer (RAFT) conditions, leading to polymers with high chain-end functionalization. This property makes it suitable for creating well-defined block copolymers. Additionally, its modification with a variety of alcohols has yielded β-hydroxy ether-functionalized polymers, demonstrating VBGE's versatility in polymer chemistry (McLeod & Tsarevsky, 2016).
Swelling and Diffusion in Polystyrene Beads
In a study examining the influence of glycol tether length on polymer swelling and reagent diffusion, VBGE derivatives were used as cross-linkers in polystyrene beads. These beads displayed higher swelling and faster intraresin diffusion of electrophilic reagents compared to traditional cross-linked polystyrenes, suggesting potential for applications in catalysis and separation technologies (Wilson et al., 1998).
Synthesis and Radical Polymerization
VBGE has been a key component in synthesizing a styrene-based monomer with a five-membered cyclic carbonate structure. This process resulted in polymers with significant thermal stability and potential applications in high-temperature resistant materials (Miyata Takahiro et al., 2012).
Water-Soluble Copolymers with Adjustable LCST
VBGE derivatives have been used to create water-soluble copolymers exhibiting thermosensitive behavior. These copolymers, which can undergo phase transitions in water, offer potential applications in drug delivery and temperature-responsive materials (Weiss et al., 2012).
Enhanced Polymers with Complicated Architectures
The use of VBGE derivatives in polymer chemistry has led to the creation of polymers with complicated architectures and potential applications in advanced material designs (Zhang & Wang, 2015).
Copolymerization with Itaconic Acid
VBGE was copolymerized with itaconic acid monomethyl ester to synthesize polymers containing both pendant carboxyl and epoxy groups. These polymers, with their unique functional groups, could have applications in coatings, adhesives, and other materials requiring specific chemical functionalities (Shimokawa et al., 1996).
Direcciones Futuras
VBGE has potential applications in various research areas due to its unique properties. For instance, it has been used in the post-polymerization modification of fluoropolymers via UV irradiation, which could find application in spatially directed immobilization of biomolecules and/or cells onto a surface for both biosensing and tissue engineering purposes . Another study highlighted the potential of VBGE in the synthesis of uniform, crosslinked microparticles based on free radical copolymerization .
Propiedades
IUPAC Name |
2-[(4-ethenylphenyl)methoxymethyl]oxirane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c1-2-10-3-5-11(6-4-10)7-13-8-12-9-14-12/h2-6,12H,1,7-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZADXFVHUPXKZBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC=C(C=C1)COCC2CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30474058 | |
| Record name | 4-Vinylbenzyl glycidyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30474058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Vinylbenzyl glycidyl ether | |
CAS RN |
113538-80-0 | |
| Record name | 4-Vinylbenzyl glycidyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30474058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1,4,8,11-Tetraazabicyclo[6.6.2]hexadecane](/img/structure/B177251.png)
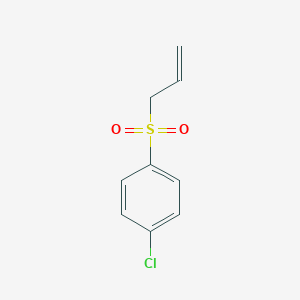

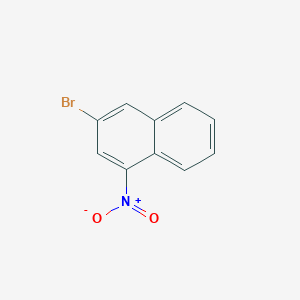
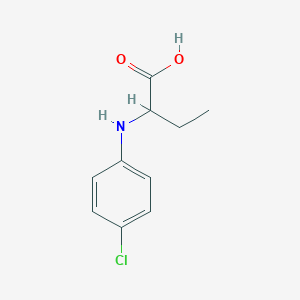
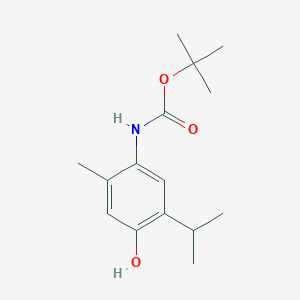
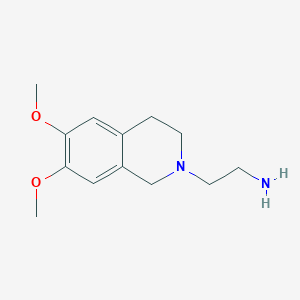
![(1S,2R,5R)-5-(4-Chloro-1H-imidazo[4,5-c]pyridin-1-yl)-3-(hydroxymethyl)cyclopent-3-ene-1,2-diol](/img/structure/B177264.png)
